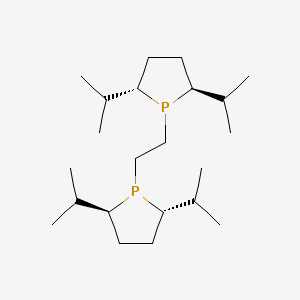
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is a chiral C2-symmetric ligand. This compound is known for its application in asymmetric hydrogenation reactions, where it forms active catalysts upon ligation with metal complexes. Its unique structure and properties make it a valuable tool in various chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is metal complexes . This compound, a chiral C2-symmetric ligand, ligates with metal complexes to form active catalysts .
Mode of Action
1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane interacts with its targets (metal complexes) through a process known as ligation . This interaction results in the formation of active catalysts that are used in asymmetric hydrogenation .
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway . Asymmetric hydrogenation is a type of chemical reaction where hydrogen is added across a double bond or triple bond in a molecule, and it is particularly important in the field of pharmaceuticals for the production of chiral molecules .
Pharmacokinetics
It’s important to note that this compound isinsoluble in water , which could impact its bioavailability in biological systems.
Result of Action
The result of the action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is the formation of active catalysts that are used in asymmetric hydrogenation . This can lead to the production of chiral molecules, which are crucial in many areas of chemistry, particularly in the creation of pharmaceuticals .
Action Environment
The action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane can be influenced by various environmental factors. For instance, it is air-sensitive , meaning its stability and efficacy can be affected by exposure to air. Additionally, it should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane involves the reaction of 2,5-di-i-propylphospholane with ethylene dichloride under specific conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phospholane rings. The process is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phospholane rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phospholanes.
Aplicaciones Científicas De Investigación
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is widely used in scientific research due to its ability to form chiral catalysts. Some of its applications include:
Chemistry: Used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane
- 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane
- 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane
Uniqueness
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is unique due to its specific steric and electronic properties, which make it highly effective in asymmetric hydrogenation reactions. Its di-i-propyl groups provide a distinct steric environment that enhances the selectivity and efficiency of the catalytic processes compared to similar compounds.
Propiedades
Número CAS |
528854-34-4 |
|---|---|
Fórmula molecular |
C22H44P2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(2R,5S)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane |
InChI |
InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22+,24?/m1/s1 |
Clave InChI |
IRVIFEWWPYKALC-ZNQKHLGQSA-N |
SMILES |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C |
SMILES isomérico |
CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@H]2C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















